molecular formula C4H4N4O2 B189733 2-Amino-5-nitropyrimidine CAS No. 3073-77-6

2-Amino-5-nitropyrimidine

Cat. No. B189733
CAS RN: 3073-77-6
M. Wt: 140.1 g/mol
InChI Key: SSHFCFRJYJIJDV-UHFFFAOYSA-N
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Description

2-Amino-5-nitropyrimidine is a chemical compound with the molecular formula C4H4N4O2 . It is also known by other names such as 2-Pyridinamine, 5-nitro-, Pyridine, 2-amino-5-nitro-, and 5-Nitro-2-aminopyridine .


Synthesis Analysis

A supramolecular cocrystal of 2-amino-5-nitropyridine (ANP) with 2,4-dinitrophenol (DNP) has been successfully grown by the slow evaporation solution growth technique . The functional groups present in the molecule are identified by FT-IR analysis .


Molecular Structure Analysis

The crystal structure of 2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP) was elucidated by the single-crystal X-ray diffraction analysis, and it belongs to a monoclinic system with centrosymmetric space group P2 1 / n .


Chemical Reactions Analysis

A probable reaction mechanism involves addition of hydrazine hydrate at the N-C 2 bond, followed by elimination of ammonia and reduction of the nitro group to amino .


Physical And Chemical Properties Analysis

2-Amino-5-nitropyrimidine has a molecular weight of 140.1 and a melting point of 235-237 °C (lit.) . It is soluble in Dimethylformamide .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Amino-5-nitropyrimidine serves as a key intermediate in various chemical syntheses. It is involved in the preparation of inactivators for the DNA repairing protein MGMT, highlighting its relevance in biochemical research. An example is the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, used for creating nitropyrimidines, which requires an unusual aromatic substitution process (Lopez et al., 2009). Furthermore, the synthesis and reactivity of 2-amino-4,5,6-trichloropyrimidine, another derivative, are of interest in chemical research.

Crystallography and Molecular Structure

The compound has been the subject of extensive crystallographic studies. Three previously unknown crystal structures (polymorphs) of 2-amino-5-nitropyrimidine have been reported, providing insights into crystal packing, hydrogen-bond patterns, and intermolecular forces. These studies are vital for understanding the limitations and assumptions made in current methods of predicting crystal structures and polymorphism (Aakeröy et al., 1998).

Biological and Pharmacological Studies

2-Amino-5-nitropyrimidine has been evaluated for its antitrichomonal properties. Studies have shown its effectiveness against Trichomonas vaginalis and Trichomonas foetus, highlighting its potential in therapeutic applications (Michaels & Strube, 1961). Additionally, its mode of action has been investigated, revealing that it inhibits the growth of Trichomonas vaginalis by affecting various metabolic pathways and enzyme activities (Michaels & Treick, 1962).

Material Science and Surface Chemistry

The adsorption mechanism of 2-amino,5-nitropyrimidine on silver substrates has been studied using surface-enhanced Raman scattering (SERS), providing valuable insights into the binding interactions of this compound at different pH levels (Muniz-Miranda, 2002). This research is significant for applications in material science and surface chemistry.

Spectroscopy and Theoretical Studies

Quantum chemical studies have been conducted on 2-amino-5-nitropyrimidine, involving FTIR and FT Raman spectra analysis. These studies provide comprehensive insights into the molecular structure, vibrational frequencies, and theoretical predictions of electronic properties, such as the first hyperpolarizability, which suggests potential in non-linear optical applications (Arivazhagan & Subhasini, 2012).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

5-nitropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N4O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHFCFRJYJIJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184753
Record name 5-Nitropyrimidin-2-amine
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Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-5-nitropyrimidine

CAS RN

3073-77-6
Record name 2-Amino-5-nitropyrimidine
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Record name 5-Nitropyrimidin-2-amine
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Synthesis routes and methods

Procedure details

Reaction of 4,6-dichloro-5-nitropyrimidine XX′ with nucleophile NH3 and R7LYH affords amino-5-nitropyrimidine XXI′. Suitable solvents for this reaction include ethanol, methylene chloride, acetonitrile, and tetrahydrofuran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
M Arivazhagan, VP Subhasini - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
FTIR and FT Raman spectra of 2-amino-5-nitropyrimidine (2A5NP) are recorded in the region 4000–400cm −1 and 3500–0cm −1 , respectively. Molecular structure and vibrational …
Number of citations: 42 www.sciencedirect.com
CB Aakeröy, M Nieuwenhuyzen… - Journal of the American …, 1998 - ACS Publications
… 2-amino-5-nitropyrimidine (form I) and 2-amino-5-nitropyridine. Our structure determinations of three polymorphs of 2-amino-5-nitropyrimidine … related to 2-amino-5-nitropyrimidine. Over …
Number of citations: 88 pubs.acs.org
M Muniz-Miranda - Vibrational spectroscopy, 2002 - Elsevier
The adsorption of 2-amino,5-nitropyrimidine (ANPM) on silver has been investigated by surface-enhanced Raman scattering (SERS). The ligand adsorbs as neutral molecule, but the …
Number of citations: 31 www.sciencedirect.com
P Politzer, GP Kirschenheuter… - The Journal of Physical …, 1988 - ACS Publications
… We also investigated a system for which theprocedure fails: 2-amino-5-nitropyrimidine (VI) and the corresponding sulfilimine (VII). An ab initio SCF approach (gaussian 82) was used …
Number of citations: 15 pubs.acs.org
P Barczynski, HC Van der Plas - The Journal of Organic …, 1982 - ACS Publications
… The reaction of 1 with both O-methylisourea and cyanamide leads to 2-amino-5-nitropyrimidine. These reactions provide new examples of degenerate ring transformations of the …
Number of citations: 28 pubs.acs.org
GA van Albada, I Mutikainen, U Turpeinen… - Inorganica Chimica …, 2009 - Elsevier
… In this study we use the ligand 2-amino-5-nitropyrimidine (abbreviated as anpyr) which can also donate and accept H-bonds. A number of crystal structures (polymorphs) with anpyr only…
Number of citations: 11 www.sciencedirect.com
VE Borisenko, SA Krekov, MY Fomenko, A Koll… - Journal of Molecular …, 2008 - Elsevier
… In case of 2-amino-5-nitropyrimidine, we can note the decrease of the effective half width 2 ( M c ( 2 ) ) 1 / 2 . The similar observations were made during the investigation of 1:1 …
Number of citations: 18 www.sciencedirect.com
RM Michaels, RE Strube - Journal of Pharmacy and …, 1961 - academic.oup.com
… A comparison of the in vivo activity on a molar basis shows that the same number of moles of 2-amino-5-nitropyrimidine and 2-trifluoroacetamido-5-nitropyrimidine are required for cure. …
Number of citations: 19 academic.oup.com
WT Caldwell - Journal of the American Chemical Society, 1951 - ACS Publications
… From these may be singled out for mention the vain attempts to convert 2-amino-5-nitropyrimidine into a sulfonamide by the action of either ^-nitrobenzenesulfonyl chloride or …
Number of citations: 0 pubs.acs.org
PE Fanta, EA Hedman - Journal of the American Chemical …, 1956 - ACS Publications
… OH),1 2-amino-5-nitropyrimidine in “almost quantitative yield’’ from guanidine (R = NH2),4-6 5-nitro-2-phenylpyrimidine from benzamidine (R — …
Number of citations: 43 pubs.acs.org

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